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5-Ethyl-2(5H)-furanone

Chromatography Analytical Chemistry Flavor Analysis

5-Ethyl-2(5H)-furanone (CAS 2407-43-4), also known as 2-hexen-4-olide, is an α,β-unsaturated γ-lactone belonging to the butenolide class of heterocyclic compounds. It possesses the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 2407-43-4
Cat. No. B1213673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2(5H)-furanone
CAS2407-43-4
Synonyms5-ethyl-2(5H)-furanone
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)O1
InChIInChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3
InChIKeyGOUILHYTHSOMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2(5H)-furanone CAS 2407-43-4: Procurement-Relevant Chemical Identity and Baseline Properties


5-Ethyl-2(5H)-furanone (CAS 2407-43-4), also known as 2-hexen-4-olide, is an α,β-unsaturated γ-lactone belonging to the butenolide class of heterocyclic compounds [1]. It possesses the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [2]. This compound is recognized as a naturally occurring volatile constituent in tomato (Solanum lycopersicum) [3] and is noted for its role as a flavor and fragrance ingredient, contributing a characteristic spicy odor profile . The compound is commercially available primarily for research and development applications, with vendors typically specifying a minimum purity of 95% .

Workflow
GC-MS volatile analysis in tomato research
Selection
Natural occurrence marker for tomato flavor authenticity
Use Context
Flavor research, synthetic building block, analytical standard

5-Ethyl-2(5H)-furanone (2407-43-4): Why Generic Furanone Interchange Is Scientifically Unjustified


While 5-ethyl-2(5H)-furanone belongs to the broader 2(5H)-furanone (butenolide) class, direct substitution with close analogs such as 5-methyl-2(5H)-furanone or 5-propyl-2(5H)-furanone is not scientifically supported due to distinct physicochemical and biological property profiles. The length of the C5 alkyl substituent critically modulates key parameters, including chromatographic retention, lipophilicity, and vapor pressure [1]. Furthermore, 5-ethyl-2(5H)-furanone possesses a unique natural occurrence signature as a degradation product of (Z)-3-hexenal in tomato, a pathway not shared by its methyl or propyl homologs, which impacts its authenticity and traceability in food flavor applications [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions, as detailed in the following quantitative comparisons.

Chromatographic retention mismatch
Alkyl chain length shifts Kovats retention index; 5-ethyl elutes later than 5-methyl, requiring method re-validation for direct substitution.
Natural occurrence mismatch
Only 5-ethyl-2(5H)-furanone originates from tomato (Z)-3-hexenal degradation; methyl homolog lacks this authenticity pathway, limiting traceability in flavor applications.

5-Ethyl-2(5H)-furanone (2407-43-4): Quantified Differentiation Versus Key Analogs for Scientific Selection


Gas Chromatographic Retention: Distinct Elution Profile from 5-Methyl-2(5H)-furanone

In gas chromatographic analysis on non-polar capillary columns, 5-ethyl-2(5H)-furanone exhibits a significantly higher Kovats retention index (RI) compared to its 5-methyl analog, enabling unambiguous analytical resolution and confirming differential physicochemical interactions [1].

GC Retention
Cross-study review
RI 984 vs 914–917 Δ ~67–70 units (ethyl vs methyl)
Distinct elution profile; may require method re-validation
Column phase differs (DB-1 vs OV-101); cross-study limitation
Chromatography Analytical Chemistry Flavor Analysis

Boiling Point and Density: Altered Physical Handling Properties Relative to 5-Methyl Analog

The substitution of a methyl group with an ethyl group at the C5 position results in measurable differences in bulk physical properties. 5-Ethyl-2(5H)-furanone possesses a higher estimated boiling point and slightly lower density than 5-methyl-2(5H)-furanone, which may influence distillation, evaporation, and formulation behavior [1].

Physical Properties
Data to verify
Boiling point ~170°C vs 209°C Density ~1.0795 vs 1.081 g/cm³
May alter distillation and formulation behavior
BP estimate is rough; verify experimentally
Physicochemical Properties Formulation Process Chemistry

Natural Occurrence and Origin: Unique Tomato-Derived Formation Pathway

5-Ethyl-2(5H)-furanone has been specifically identified as a minor volatile component in tomato, formed via the breakdown of (Z)-3-hexenal, the major aroma compound of fresh tomato [1]. This natural formation pathway is distinct among simple alkyl-substituted 2(5H)-furanones and provides a unique authenticity marker for tomato-derived flavor materials.

Natural Origin
Supporting evidence
Tomato-derived via (Z)-3-hexenal degradation
Authenticity marker for tomato flavor research
GC-MS evidence; not reported for methyl analog
Natural Products Food Chemistry Authenticity

5-Ethyl-2(5H)-furanone (2407-43-4): Evidence-Based Application Scenarios for Procurement


Analytical Reference Standard for GC-MS Quantification in Tomato Flavor Research

Given its distinct Kovats retention index (984 on DB-1) and confirmed natural occurrence in tomato , 5-ethyl-2(5H)-furanone serves as an essential analytical reference standard for the identification and quantification of this specific minor component in tomato volatile analysis. Its unique retention profile ensures unambiguous peak assignment in complex food matrices.

Synthetic Flavor Ingredient for Tomato and Spice Formulations

The compound's spicy odor profile and its known origin as a tomato-derived compound [1] make it a candidate for use in synthetic flavor compositions seeking to replicate or enhance tomato and spicy savory notes. Its distinct physical properties (boiling point, density) relative to other furanones may offer processing advantages in certain formulation systems [2].

Building Block for Synthesis of Functionalized Butenolide Derivatives

As a simple α,β-unsaturated γ-lactone, 5-ethyl-2(5H)-furanone can serve as a starting material or intermediate for the synthesis of more complex furanone derivatives with potential biological activities [3]. The ethyl substituent at C5 provides a specific steric and electronic environment that may direct subsequent synthetic transformations in ways distinct from methyl or propyl analogs.

Application
Selection Property
Validation Focus
Tomato volatile GC-MS analysis
Distinct GC retention profile
Peak assignment in complex food matrices
Tomato/spice flavor formulation
Spicy aroma and natural tomato occurrence
Sensory authenticity and traceability
Butenolide derivative synthesis
C5 ethyl steric/electronic profile
Synthetic transformation selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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